molecular formula C21H27N3O3S B10970407 N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide

Cat. No.: B10970407
M. Wt: 401.5 g/mol
InChI Key: PDYCCCVVRQIIHF-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide typically involves the reaction of 4-methylpiperazine with a suitable sulfonyl chloride derivative, followed by coupling with a phenylbutanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases mediated by specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may act as an inhibitor of certain kinases, thereby modulating signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenylbutanamide

InChI

InChI=1S/C21H27N3O3S/c1-3-20(17-7-5-4-6-8-17)21(25)22-18-9-11-19(12-10-18)28(26,27)24-15-13-23(2)14-16-24/h4-12,20H,3,13-16H2,1-2H3,(H,22,25)

InChI Key

PDYCCCVVRQIIHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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